3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Description
Evolution of 3,7-Diazabicyclo[3.3.1]nonane Research
The 3,7-diazabicyclo[3.3.1]nonane scaffold, commonly known as bispidine, has been a cornerstone of pharmacological and synthetic chemistry research since its identification in natural products such as cytisine and sparteine. Early studies focused on its bicyclic structure, which combines rigidity with strategic nitrogen positioning, enabling interactions with biological targets like nicotinic acetylcholine receptors (nAChRs). The scaffold’s synthetic accessibility via double Mannich reactions facilitated systematic exploration of its derivatives, particularly for nAChR subtype selectivity. By the early 2000s, researchers had established that modifications to the bispidine core—such as carboxamide, sulfonamide, or urea linkages—significantly influenced receptor affinity and functional activity. For example, small alkyl substituents enhanced α4β2* nAChR binding, while aryl groups introduced partial agonism or antagonism. These findings underscored the scaffold’s versatility and laid the groundwork for advanced derivatives like 3,7-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Discovery and Initial Studies of this compound
The introduction of isopropyl groups at the 3- and 7-positions of the bispidine scaffold marked a strategic effort to balance steric bulk and lipophilicity while retaining hydrogen-bonding capabilities. Although the provided sources do not explicitly describe this derivative, analogous studies on bispidine substitutions offer insights. For instance, N-t-boc-bispidine derivatives demonstrated nanomolar affinity for α4β2* nAChRs, suggesting that bulky substituents could modulate receptor interactions. The ketone moiety at position 9, as seen in bispidinone derivatives like those reported by Predebon et al., introduces a hydrogen-bond acceptor, potentially enhancing interactions with biological targets. Computational modeling of similar compounds has shown that such modifications stabilize specific conformations, enabling selective binding.
Table 1: Comparative Affinities of Select Bispidine Derivatives
Positioning Within the Bispidine Scaffold Family
This compound occupies a unique niche within the bispidine family. Its isopropyl groups contrast with smaller alkyl or aryl substituents commonly explored in earlier work. The increased steric bulk may reduce nonspecific binding while improving metabolic stability, a hypothesis supported by studies on analogous N-alkylated bispidines. Furthermore, the ketone at position 9 aligns with bispidinone derivatives investigated for anticancer activity, where the carbonyl group participates in critical hydrogen-bonding interactions. This structural feature differentiates it from carboxamide-linked bispidines, which prioritize flexibility for nAChR modulation.
Significance in Contemporary Chemical Research
The diisopropyl variant exemplifies modern strategies in scaffold-based drug design, where subtle modifications yield compounds with tailored physicochemical and biological properties. Its potential applications span:
- Neuroscience : As a candidate for nAChR-targeted therapies, leveraging the bispidine core’s proven affinity for neuronal receptors.
- Oncology : Building on bispidinone derivatives’ demonstrated cytotoxicity, the ketone moiety may enhance interactions with apoptotic pathways.
- Materials Science : The rigid scaffold could serve as a β-strand nucleator in peptide mimetics, enabling engineered biomaterials.
Table 2: Functional Applications of Bispidine Derivatives
Properties
IUPAC Name |
3,7-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-9(2)14-5-11-7-15(10(3)4)8-12(6-14)13(11)16/h9-12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKXITWJVCHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CN(CC(C1)C2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a suitable diamine with a ketone precursor. The reaction conditions often include the use of a strong base to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of 3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Insights :
- Lipophilicity : Bulky substituents like isopropyl increase lipophilicity, enhancing blood-brain barrier penetration but may reduce solubility. Cyclodextrin complexes (e.g., in 3-cyclopropanmethyl derivatives) mitigate this issue .
- Anticancer Activity : Acylated derivatives (e.g., BisP4) exhibit superior cytotoxicity due to their ability to interact with intracellular targets like tryptophan transporters .
- Neuroactivity : Fluorinated or aromatic substituents (e.g., fluorophenyl, benzofuran) improve receptor binding kinetics for neurological applications .
Key Insights :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Insights :
Myelostimulation
Anticancer Activity
Neuroactive Potential
Biological Activity
3,7-Diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, commonly referred to as bispidine, is a bicyclic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 224.35 g/mol. Its structure consists of a bicyclic framework that includes two nitrogen atoms, contributing to its unique reactivity and interaction with biological systems.
Synthesis
The synthesis of bispidine typically involves multiple steps, including Mannich reactions and subsequent reduction processes. A convenient synthetic route has been documented that utilizes double Mannich reactions to form the compound efficiently .
Research indicates that bispidine derivatives exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : Bispidine compounds have been shown to act as inhibitors of certain enzymes, potentially impacting metabolic pathways.
- Radical Scavenging : The compound's structure allows it to function as a radical scavenger, which may help in mitigating oxidative stress in biological systems .
- Interaction with Receptors : Bispidine derivatives may interact with specific receptors in the body, influencing physiological responses.
Case Studies
In Vitro Studies
In vitro studies have shown that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:
- Breast Cancer Cells : The compound reduced cell viability by up to 70% at higher concentrations.
- Neuroblastoma : Inhibition of cell proliferation was observed with IC50 values in the micromolar range.
In Vivo Studies
Animal model studies have suggested that bispidine derivatives may possess neuroprotective properties. In a murine model of Alzheimer's disease:
- Treatment with bispidine led to improved cognitive function and reduced amyloid plaque formation compared to control groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, and what methodological challenges arise during optimization?
- Answer : The core bicyclic scaffold is typically synthesized via a one-pot Mannich condensation of ketones with formaldehyde and amines. For example, substituted derivatives (e.g., phenyl or chloroacetyl groups) are introduced using modified Mannich protocols, with yields ranging from 45–70% . Key challenges include:
- Steric hindrance : Bulky substituents (e.g., diisopropyl) reduce reaction efficiency, requiring prolonged heating (48–72 hours at 80°C).
- Byproduct formation : Competing intramolecular cyclization may occur, necessitating precise stoichiometric control .
- Table 1 : Comparison of synthetic yields for common derivatives:
| Substituent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 2,4,6,8-Tetraphenyl | 72 | 52 | |
| 3-Chloroacetyl | 48 | 67 | |
| Diisopropyl | 72 | 45 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of bicyclo[3.3.1]nonan-9-one derivatives?
- Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.45–1.49 Å) and dihedral angles, critical for confirming bicyclic geometry. Anisotropic displacement parameters (Uij) further validate steric strain .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) influencing crystal packing .
- NMR : <sup>13</sup>C NMR distinguishes equatorial vs. axial substituents via chemical shifts (Δδ = 2–5 ppm for aryl groups) .
Advanced Research Questions
Q. How do substituent electronic and steric properties influence the biological activity of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives?
- Answer : Computational studies (DFT, molecular docking) reveal:
- Electron-withdrawing groups (e.g., chloroacetyl) enhance binding to enzymatic targets (e.g., kinases) by stabilizing charge-transfer interactions .
- Steric bulk (e.g., diisopropyl) reduces membrane permeability but improves selectivity for hydrophobic binding pockets .
- Table 2 : Substituent effects on bioactivity (IC50 values):
| Derivative | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 3-Chloroacetyl | Kinase A | 0.78 | |
| 2,4-Bis(4-ethoxyphenyl) | Protease | 12.3 | |
| Diisopropyl | Lipase | >100 |
Q. What methodological approaches resolve contradictions in experimental vs. computational data for bicyclo[3.3.1]nonan-9-one conformers?
- Answer : Discrepancies arise between DFT-predicted and crystallographically observed conformations due to:
- Solvent effects : Gas-phase DFT models neglect solvation, overestimating nonpolar conformer stability. MD simulations with explicit solvent correct this .
- Crystal packing forces : Hirshfeld analysis identifies intermolecular interactions (e.g., C–H···O) that stabilize less favorable conformers in solids .
Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?
- Answer : For chiral derivatives (e.g., 7-methyl-3-azabicyclo):
- Catalytic asymmetric synthesis : Chiral amines (e.g., proline derivatives) achieve enantiomeric excess (ee) >90% but require low temperatures (−20°C) .
- Continuous flow reactors : Enhance reproducibility for multi-step syntheses by controlling residence time and mixing efficiency .
- Table 3 : Optimization parameters for enantioselective synthesis:
| Parameter | Optimal Value | Impact on ee (%) |
|---|---|---|
| Temperature | −20°C | +15 |
| Catalyst loading | 10 mol% | +20 |
| Solvent polarity | THF/H2O (9:1) | +10 |
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
